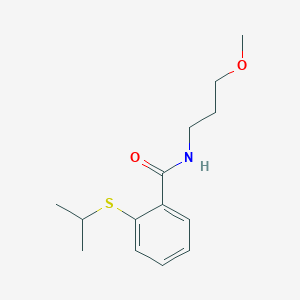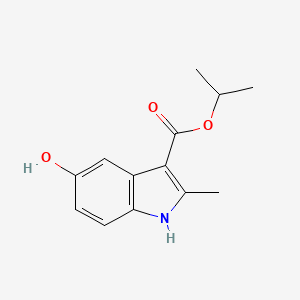
2-(isopropylthio)-N-(3-methoxypropyl)benzamide
Descripción general
Descripción
2-(isopropylthio)-N-(3-methoxypropyl)benzamide, also known as BTZ043, is a compound that has gained significant attention in the field of tuberculosis research due to its potent anti-tubercular activity. It belongs to the class of benzothiazinones and has been shown to inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for causing tuberculosis.
Mecanismo De Acción
2-(isopropylthio)-N-(3-methoxypropyl)benzamide works by inhibiting the enzyme DprE1, which is involved in the biosynthesis of the cell wall of Mycobacterium tuberculosis. This leads to the disruption of the cell wall, ultimately causing the death of the bacterium. The exact mechanism by which 2-(isopropylthio)-N-(3-methoxypropyl)benzamide inhibits DprE1 is still being studied, but it is believed to involve the formation of a covalent bond between 2-(isopropylthio)-N-(3-methoxypropyl)benzamide and the enzyme.
Biochemical and Physiological Effects:
2-(isopropylthio)-N-(3-methoxypropyl)benzamide has been shown to have potent anti-tubercular activity both in vitro and in vivo. It has also been found to have low toxicity in animal models, making it a promising candidate for further development. However, further studies are needed to fully understand the biochemical and physiological effects of 2-(isopropylthio)-N-(3-methoxypropyl)benzamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(isopropylthio)-N-(3-methoxypropyl)benzamide is its potent anti-tubercular activity, which makes it a valuable compound for studying the mechanisms of tuberculosis infection and developing new treatments. However, one of the limitations of 2-(isopropylthio)-N-(3-methoxypropyl)benzamide is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-(isopropylthio)-N-(3-methoxypropyl)benzamide. One area of focus is the development of new derivatives of 2-(isopropylthio)-N-(3-methoxypropyl)benzamide that have improved solubility and bioavailability. Another area of research is the identification of new targets for benzothiazinones, which could lead to the development of new anti-tubercular drugs. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2-(isopropylthio)-N-(3-methoxypropyl)benzamide, as well as its potential for use in combination therapies.
Aplicaciones Científicas De Investigación
2-(isopropylthio)-N-(3-methoxypropyl)benzamide has been extensively studied for its anti-tubercular activity. It has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting the enzyme DprE1, which is essential for the biosynthesis of the cell wall of the bacterium. 2-(isopropylthio)-N-(3-methoxypropyl)benzamide has also been found to be effective against drug-resistant strains of Mycobacterium tuberculosis, making it a potential candidate for the development of new anti-tubercular drugs.
Propiedades
IUPAC Name |
N-(3-methoxypropyl)-2-propan-2-ylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c1-11(2)18-13-8-5-4-7-12(13)14(16)15-9-6-10-17-3/h4-5,7-8,11H,6,9-10H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XATDGZOSEWQUGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=CC=C1C(=O)NCCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxypropyl)-2-propan-2-ylsulfanylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![dimethyl 2-{[N-(4-bromophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate](/img/structure/B4843287.png)

![N-(2,6-dimethylphenyl)-3-[(1-naphthyloxy)methyl]benzamide](/img/structure/B4843305.png)

![1-ethyl-6-(3-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4843314.png)

![1-{[1-(3-fluorobenzoyl)-4-piperidinyl]carbonyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B4843338.png)
![N-(4-chloro-2-methylphenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B4843346.png)

![5-{3-[3-(4-tert-butylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4843349.png)
![(3aR,7aS)-2-[4-chloro-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4843369.png)
![N-(5-chloro-2-methylphenyl)-2-[(cyanomethyl)thio]acetamide](/img/structure/B4843372.png)
![ethyl N-[(3-chloro-1-benzothien-2-yl)carbonyl]glycinate](/img/structure/B4843373.png)
![N-[3-(aminocarbonyl)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3-chloro-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4843374.png)